[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
Description
The compound [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone features a pyrido[4,3-d]pyrimidine core fused with a bicyclic system, substituted at the 6-position by a biphenyl-4-ylmethanone group. The biphenyl moiety enhances aromatic stacking interactions, while the pyridopyrimidine core provides a rigid framework for binding .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZCTECZTGGGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, followed by the construction of the dihydropyrido[4,3-d]pyrimidine ring system. Key steps include:
Formation of the Biphenyl Derivative: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.
Construction of the Pyrido[4,3-d]pyrimidine Ring: This involves cyclization reactions using appropriate precursors such as pyrimidine and pyridine derivatives. .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential applications in drug development. Similar compounds have been explored for various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of pyrido-pyrimidines exhibit antimicrobial properties. For instance, studies have shown that certain pyrimidinone derivatives possess significant inhibitory effects against bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L . This suggests that [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone could be evaluated for similar activities.
- Anticancer Potential : Compounds with similar structures have also been investigated for anticancer properties. Their mechanism often involves interaction with cellular processes or enzymes critical for cancer cell proliferation. The specific interactions and efficacy of this compound would require further investigation to elucidate its potential as an anticancer agent.
Material Science
The unique chemical structure of this compound may also lend itself to applications in material science:
- Organic Electronics : The biphenyl moiety is known for its role in enhancing the electronic properties of materials. Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics.
- Polymer Chemistry : Incorporating such compounds into polymer matrices could enhance the thermal and mechanical properties of the resultant materials. This can lead to the development of advanced materials with tailored properties for specific applications.
Case Studies
Several studies have highlighted the potential applications of related compounds:
Mechanism of Action
The mechanism of action of [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of tyrosine kinases can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The following table highlights key structural analogs and their substituent variations, molecular weights, and synthesis methodologies:
Key Observations :
- Steric Effects : The biphenyl substituent introduces steric bulk, which may hinder binding in compact active sites compared to linear chains (e.g., but-3-ynyl in Compound B) .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in , dichloro in XRC) enhance electrophilicity, whereas methoxy groups (V020-5801) act as electron donors .
Biological Activity
The compound [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 411.46 g/mol
- CAS Number : 145733-36-4
Anticancer Properties
The compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression. For example, pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as effective inhibitors of polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and is often overexpressed in tumors. Studies indicate that derivatives of this compound can exhibit IC values in the nanomolar range against Plk1 .
- Targeting Signal Transduction Pathways : The compound has been linked to the modulation of signaling pathways critical for tumor growth and metastasis. It acts as a tyrosine kinase inhibitor, which is vital for treating various cancers including breast and lung cancers .
Antidiabetic Effects
Research indicates that compounds similar to this compound may also possess antidiabetic properties. They have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Cardiovascular Benefits
Some derivatives within the pyrido[2,3-d]pyrimidine class have shown promise as antihypertensive agents. They function by antagonizing angiotensin II receptors, thus contributing to lower blood pressure and improved cardiovascular health .
Study 1: Anticancer Activity
A study published in Molecules demonstrated that a related pyrido[2,3-d]pyrimidin-7(8H)-one effectively inhibited Plk1 activity in vitro and significantly suppressed tumor growth in xenograft models. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Study 2: Antidiabetic Mechanism
In another research effort documented in Pharmaceuticals, the compound was tested on diabetic rats. Results showed a marked decrease in fasting blood glucose levels alongside an increase in insulin secretion from pancreatic beta cells. This suggests a dual mechanism involving both enhanced insulin sensitivity and beta-cell protection .
Summary Table of Biological Activities
Q & A
Q. Advanced Bioactivity Studies
- Dose-response design : Use ≥8 concentration points (triplicate measurements) to calculate IC₅₀ values accurately. Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Stability testing : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and monitor degradation via HPLC .
- Binding thermodynamics : Isothermal Titration Calorimetry (ITC) quantifies enthalpy/entropy contributions to target binding .
- Cellular validation : CRISPR-engineered cell lines (e.g., knockout models) confirm target specificity .
How does the dihydropyrido[4,3-d]pyrimidine core influence the compound's physicochemical properties?
Q. Basic Structure-Property Relationships
- Solubility : Partial saturation increases aqueous solubility compared to fully aromatic analogs (logP reduction by ~0.5 units) .
- Tautomerism : The N6 position may undergo keto-enol tautomerism, affecting reactivity and spectroscopic profiles .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >250°C, critical for formulation studies .
What strategies effectively address low yields in the final coupling step of biphenyl-methanone synthesis?
Q. Advanced Synthesis Optimization
- Palladium-mediated coupling : Use Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos) for C–N bond formation between biphenyl and pyridopyrimidine moieties .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hours conventional) while improving regioselectivity .
- Intermediate purification : Flash chromatography isolates key intermediates (e.g., biphenyl-acid chlorides) before coupling .
- In situ monitoring : TLC/HPLC-MS tracks reaction progress to optimize quenching times .
How can researchers differentiate between isomeric byproducts during the synthesis of this compound?
Q. Advanced Analytical Strategy
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- NOESY NMR : Detects spatial proximity of protons in isomers (e.g., para vs. ortho substitution on biphenyl) .
- Crystallographic screening : Identifies dominant isomeric forms in recrystallized products .
What computational tools are most effective for predicting the biological target landscape of this compound?
Q. Advanced Bioinformatics
- Molecular docking : AutoDock Vina or Schrödinger Glide screens protein databases (e.g., KinaseChemBank) for binding affinities .
- Pharmacophore modeling : Schrödinger Phase identifies critical interaction motifs (e.g., hydrogen-bond acceptors in the pyridopyrimidine ring) .
- ADMET prediction : SwissADME estimates permeability, cytochrome P450 interactions, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
